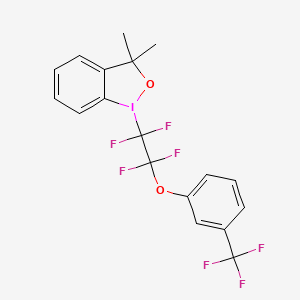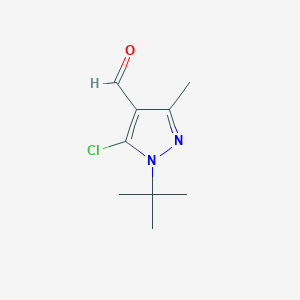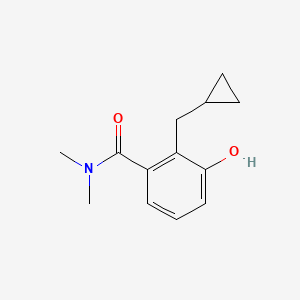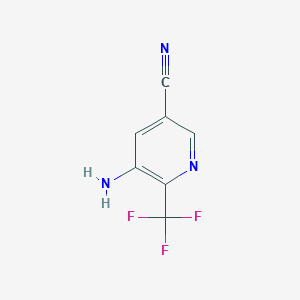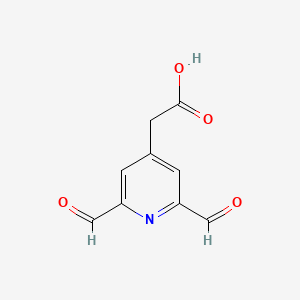
(2,6-Diformylpyridin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Diformylpyridin-4-YL)acetic acid is a heterocyclic organic compound featuring a pyridine ring substituted with two formyl groups at the 2 and 6 positions and an acetic acid moiety at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diformylpyridin-4-YL)acetic acid typically involves multi-step organic reactions. One common method starts with the functionalization of pyridine derivatives. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2,6-disubstituted pyridines . Another approach involves the use of titanacyclopropanes for regioselective C2-H alkylation of pyridine N-oxides .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (2,6-Diformylpyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: 2,6-Dicarboxypyridin-4-YL)acetic acid.
Reduction: (2,6-Dihydroxymethylpyridin-4-YL)acetic acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2,6-Diformylpyridin-4-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of (2,6-Diformylpyridin-4-YL)acetic acid is primarily related to its ability to interact with biological macromolecules through its formyl and acetic acid functional groups. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways. The compound’s molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparación Con Compuestos Similares
2-(Pyridin-4-yl)acetic acid: Lacks the formyl groups, making it less reactive in certain chemical transformations.
Indole-3-acetic acid: A plant hormone with a different heterocyclic structure but similar acetic acid functionality.
Imidazo[4,5-b]pyridine derivatives: Share the pyridine core but differ in the substitution pattern and biological activity.
Uniqueness: (2,6-Diformylpyridin-4-YL)acetic acid is unique due to the presence of both formyl and acetic acid groups on the pyridine ring, which confer distinct reactivity and potential for diverse applications in synthesis and biological research.
Propiedades
Fórmula molecular |
C9H7NO4 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-(2,6-diformylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-7-1-6(3-9(13)14)2-8(5-12)10-7/h1-2,4-5H,3H2,(H,13,14) |
Clave InChI |
UNVWLZCDWLJZLG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
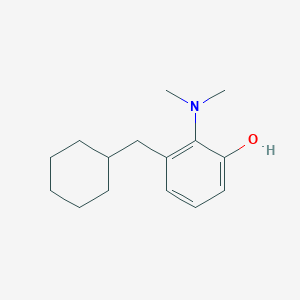

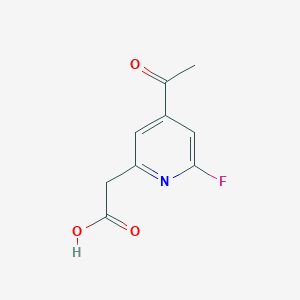
![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
